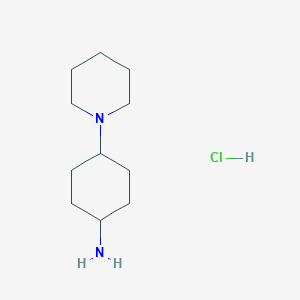![molecular formula C30H24Cl2O6P2Pd B15127129 [2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride](/img/structure/B15127129.png)
[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride is a complex organophosphorus compound that incorporates palladium as a central metal ion. This compound is notable for its potential applications in catalysis, particularly in organic synthesis and industrial processes. The presence of multiple furan rings and methoxy groups contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride typically involves the following steps:
Formation of the Ligand: The ligand [2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane is synthesized through a series of reactions involving the coupling of furan rings with phosphanyl groups and methoxyphenyl groups.
Complexation with Palladium: The ligand is then reacted with a palladium(2+) source, such as palladium chloride, under controlled conditions to form the final complex. The reaction is typically carried out in an inert atmosphere to prevent oxidation and degradation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the palladium center, potentially altering the oxidation state of the metal and affecting the overall reactivity of the compound.
Substitution: The compound can participate in substitution reactions, where one or more of the furan rings or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could lead to palladium(0) complexes.
科学研究应用
Chemistry
The compound is used as a catalyst in various organic reactions, including cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in complex organic molecules.
Biology and Medicine
Research is ongoing to explore the potential biological activities of this compound, including its use as an anticancer agent due to its ability to interact with DNA and proteins.
Industry
In industrial applications, the compound is used in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
作用机制
The mechanism by which [2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of the substrates, leading to the desired chemical transformations. The molecular targets and pathways involved include interactions with organic molecules and potential binding to biological macromolecules.
相似化合物的比较
Similar Compounds
- 2-(Diphenylphosphino)benzaldehyde
- 2-(Diphenylphosphino)ethylamine
- 2-(Diphenylphosphino)benzoic acid
Uniqueness
The uniqueness of [2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride lies in its combination of furan rings and methoxy groups, which confer distinct electronic and steric properties. These features enhance its catalytic activity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
属性
分子式 |
C30H24Cl2O6P2Pd |
|---|---|
分子量 |
719.8 g/mol |
IUPAC 名称 |
[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride |
InChI |
InChI=1S/C30H24O6P2.2ClH.Pd/c1-31-21-9-3-11-23(37(25-13-5-17-33-25)26-14-6-18-34-26)29(21)30-22(32-2)10-4-12-24(30)38(27-15-7-19-35-27)28-16-8-20-36-28;;;/h3-20H,1-2H3;2*1H;/q;;;+2/p-2 |
InChI 键 |
BMAYXCQGBAXDRD-UHFFFAOYSA-L |
规范 SMILES |
COC1=C(C(=CC=C1)P(C2=CC=CO2)C3=CC=CO3)C4=C(C=CC=C4P(C5=CC=CO5)C6=CC=CO6)OC.[Cl-].[Cl-].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


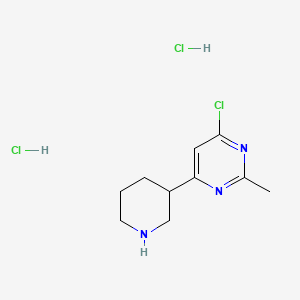
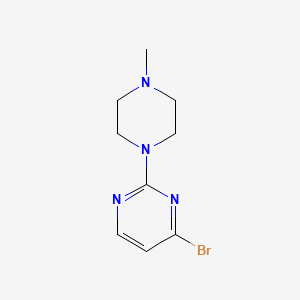

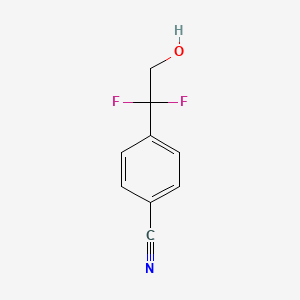
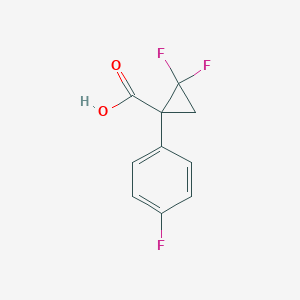
![9-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-10-yl 3-methylbutanoate](/img/structure/B15127069.png)
![3-(2-Hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-4,7,9-triol](/img/structure/B15127072.png)
![rac-{1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, trans](/img/structure/B15127093.png)
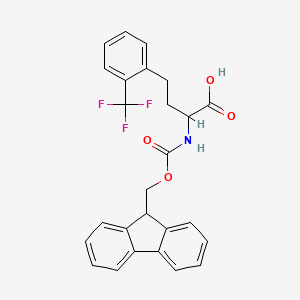
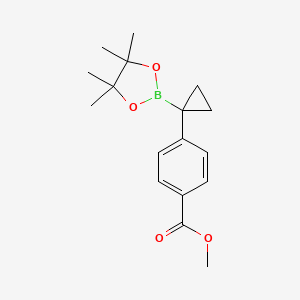
![tert-butyl ((3-oxo-1-phenylhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-7-yl)methyl)carbamate](/img/structure/B15127109.png)
![5-Amino-2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanoic acid](/img/structure/B15127110.png)

